molecular formula C7H6ClNOS B13920055 2-Pyridin-2-ylsulfanylacetyl chloride

2-Pyridin-2-ylsulfanylacetyl chloride

Cat. No.: B13920055
M. Wt: 187.65 g/mol
InChI Key: DQJDCUKNZBVIES-UHFFFAOYSA-N
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Description

2-Pyridin-2-ylsulfanylacetyl chloride is an organic compound that features a pyridine ring substituted with a sulfanylacetyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-ylsulfanylacetyl chloride typically involves the reaction of 2-mercaptopyridine with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

2-Mercaptopyridine+Acetyl chloride2-Pyridin-2-ylsulfanylacetyl chloride\text{2-Mercaptopyridine} + \text{Acetyl chloride} \rightarrow \text{this compound} 2-Mercaptopyridine+Acetyl chloride→2-Pyridin-2-ylsulfanylacetyl chloride

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylsulfanylacetyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include amides, esters, and thioesters.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols and thiols.

Scientific Research Applications

2-Pyridin-2-ylsulfanylacetyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to modify biomolecules for studying their functions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylsulfanylacetyl chloride involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridin-2-ylacetyl chloride: Lacks the sulfanyl group, making it less reactive in certain types of reactions.

    2-Pyridin-2-ylsulfonylacetyl chloride: Contains a sulfonyl group instead of a sulfanyl group, leading to different reactivity and applications.

Properties

IUPAC Name

2-pyridin-2-ylsulfanylacetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c8-6(10)5-11-7-3-1-2-4-9-7/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJDCUKNZBVIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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